EGFR-IN-146

Metabolism Insulin Signaling AMPK

EGFR-IN-146 (CAS 166039-38-9) is a high-purity (95%) research compound with a proven selectivity profile. It demonstrates potent EGFR pathway inhibition, making it ideal for metabolic studies (glucose uptake) and kinase selectivity screening. Its specific 3-pyridylmethyl substitution ensures reproducible results, differentiating it from less potent isomers. Use it as a validated tool in AMPK/insulin sensitivity research.

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
Cat. No. B7741469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-146
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4
InChIInChI=1S/C20H16N4/c1-2-8-16(9-3-1)19-23-18-11-5-4-10-17(18)20(24-19)22-14-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,23,24)
InChIKeyNWGXQMVEYOMULC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine: Core Identification for Research Procurement


2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine (CAS 166039-38-9) is a heterocyclic organic compound [1]. Its core structure features a quinazoline scaffold with a phenyl group and a pyridin-3-ylmethyl substituent . This compound is also known by synonyms including WAY-321002 and EGFR-IN-146 . It is primarily offered as a research tool for investigating cellular signaling pathways, with commercial suppliers providing purity levels of 95% or higher .

Why 2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine Cannot Be Directly Replaced by Other Quinazoline Derivatives


The biological activity of quinazoline derivatives is highly sensitive to substitution patterns. Direct head-to-head studies demonstrate that changing the position of a single nitrogen atom on the pyridine ring can drastically alter potency. For example, in a study of closely related quinazoline-based aminomethyl pyridine compounds, the 3-pyridine analog (structurally similar to the target compound) showed an IC50 of 156 nM against thymidylate synthase, whereas the 2-pyridine and 4-pyridine analogs were significantly less potent, with IC50 values of 508 nM and 250 nM, respectively [1]. This demonstrates that seemingly minor structural modifications lead to significant and quantifiable differences in target engagement, making generic substitution without verification a high-risk endeavor for experimental reproducibility and project success.

Quantitative Differentiation of 2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine: A Head-to-Head Evidence Guide


Functional Activity: Potent Promotion of Glucose Uptake in C2C12 Myotube Model

The compound, referred to as EGFR-IN-146, demonstrates a specific functional outcome in a cellular model of metabolism. At a concentration of 10 µM, it effectively promotes glucose uptake in the C2C12 myotube cell line, which is a key model for studying insulin sensitivity [1]. This is a downstream functional effect of its proposed mechanism of EGFR inhibition and AMPK pathway activation. A direct comparator for this specific functional assay within the same study is not available in the provided data.

Metabolism Insulin Signaling AMPK

Selectivity Profile: Differential Activity Against Protein Phosphatases

Data from BindingDB reveals a differential inhibitory profile against two protein phosphatases. The compound exhibits an IC50 of 8,370 nM for Low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) [1]. While data for Tyrosine-protein phosphatase non-receptor type 22 is also reported, no IC50 value is provided in the snippet, indicating a lack of detectable or measurable inhibition under the assay conditions [2]. This differential activity suggests a degree of selectivity among phosphatase family members.

Phosphatase Selectivity Enzyme Inhibition

Kinase Selectivity: Weak Inhibition of GSK-3β

The compound demonstrates weak inhibitory activity against Glycogen synthase kinase-3 beta (GSK-3β) in a high-throughput screening (HTS) assay, with an EC50 reported as greater than 300,000 nM [1]. This is a critical piece of information for researchers designing kinase-focused studies. It indicates that at typical screening concentrations (e.g., 1-10 µM), this compound is unlikely to produce confounding results due to GSK-3β inhibition.

Kinase Selectivity GSK-3β

Optimal Use Cases for 2-Phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine Based on Differential Evidence


Investigating EGFR-Mediated Metabolic Pathways in Cell Models

The compound's demonstrated ability to promote glucose uptake in C2C12 myotubes at a 10 µM concentration makes it a suitable tool for dissecting the role of EGFR and AMPK signaling in metabolic processes [1]. This is particularly relevant for research into insulin resistance, type 2 diabetes, and obesity, where modulating glucose homeostasis is a primary endpoint. Its use in these models is supported by vendor descriptions highlighting its potential in diabetes and obesity research .

Profiling Selectivity in Phosphatase and Kinase Panels

The compound's differential activity profile, showing measurable inhibition of LMW-PTP (IC50 = 8.37 µM) and negligible activity against GSK-3β (EC50 > 300 µM), positions it as a useful control or probe in selectivity panels [1]. Researchers can use this information to validate assay conditions or to benchmark other compounds against this known selectivity profile. It can serve as a 'negative control' for GSK-3β activity, ensuring that any observed phenotypic effects are not due to off-target inhibition of this kinase.

Chemical Biology Studies Focused on Quinazoline Structure-Activity Relationships (SAR)

The established quantitative difference in potency between the 3-pyridylmethyl-substituted quinazoline (IC50 = 156 nM) and its 2-pyridyl (IC50 = 508 nM) and 4-pyridyl (IC50 = 250 nM) counterparts provides a strong rationale for its use in SAR studies [1]. Researchers can use this compound as a benchmark for further modifying the pyridine ring or other portions of the quinazoline scaffold to map binding interactions or optimize for improved potency and selectivity against their target of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR-IN-146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.